pKa Depression of 2,2-Difluoropropylamine vs. Butylamine
The free base form, 2,2-difluoropropylamine (3b), was compared to the non-fluorinated analog butylamine (1b) in the context of ammonium ion pKa depression for CO2 capture applications. The difluoropropylamine was found to have a significantly lower pKa, indicating it is a weaker base [1].
| Evidence Dimension | Ammonium Ion pKa |
|---|---|
| Target Compound Data | Lower pKa (quantitative value not specified in abstract) |
| Comparator Or Baseline | Butylamine (1b) |
| Quantified Difference | Significant depression |
| Conditions | Measured experimentally as part of a multiequilibria system for carbamylation studies |
Why This Matters
The reduced basicity of the amine allows for carbamylation (CO2 capture) to occur at a lower, more practical pH range, which is a key performance advantage over non-fluorinated amines for this application.
- [1] Jameson, B., Knobbe, K., & Glaser, R. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. The Journal of Organic Chemistry, 88(16), 11534–11544. View Source
